3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Overview
Description
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as o-amino benzamides and thiols, under specific conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazoloquinazoline core.
Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the triazoloquinazoline intermediate with a dimethoxyphenethylamine derivative, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazoloquinazoline core is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H28ClN5O4 |
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Molecular Weight |
546.0 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
InChI Key |
UTYLJJCUHACFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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